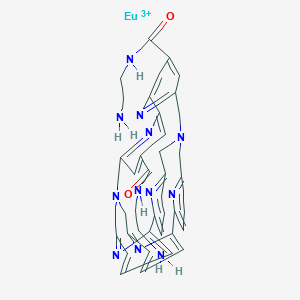
Europium(III) trisbipyridine cryptate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium(III) trisbipyridine cryptate is a complex compound that has been extensively studied in scientific research due to its unique properties. It is a luminescent lanthanide complex that is highly stable and has a long emission lifetime. This makes it an ideal candidate for use in various applications, including biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Europium(III) trisbipyridine cryptate is based on its luminescent properties. When excited with light, the complex emits a characteristic red emission that can be detected using various techniques, including fluorescence spectroscopy. The emission intensity and lifetime of the complex are highly dependent on the local environment, making it an ideal probe for studying various biological systems.
Efectos Bioquímicos Y Fisiológicos
Europium(III) trisbipyridine cryptate has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cellular signaling pathways. The complex has also been used to study the uptake and metabolism of various drugs and toxins in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Europium(III) trisbipyridine cryptate is its high stability and long emission lifetime. This makes it an ideal probe for studying various biological systems, as it allows for long-term monitoring of cellular processes. However, the complex is highly sensitive to pH and temperature changes, which can affect its luminescent properties. Additionally, the synthesis of the complex can be challenging, requiring specialized equipment and techniques.
Direcciones Futuras
There are numerous future directions for the use of Europium(III) trisbipyridine cryptate in scientific research. One area of interest is the development of new biosensors for the detection of various analytes, including biomolecules and environmental pollutants. The complex could also be used in the development of new imaging techniques for studying cellular processes in vivo. Additionally, the use of Europium(III) trisbipyridine cryptate in drug discovery and development is an area of active research.
Métodos De Síntesis
The synthesis of Europium(III) trisbipyridine cryptate involves the reaction of europium(III) chloride hexahydrate with bipyridine and cryptand. The reaction is carried out in anhydrous acetonitrile under an inert atmosphere. The resulting complex is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Europium(III) trisbipyridine cryptate has been widely used in scientific research due to its unique luminescent properties. It has been used as a probe in various biochemical and physiological studies, including DNA sequencing, protein detection, and cellular imaging. The complex has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and neurotransmitters.
Propiedades
Número CAS |
125433-96-7 |
|---|---|
Nombre del producto |
Europium(III) trisbipyridine cryptate |
Fórmula molecular |
C42H42EuN12O2+3 |
Peso molecular |
898.8 g/mol |
Nombre IUPAC |
5-N,10-N-bis(2-aminoethyl)-1,14,39,40,41,42,43,44-octazaoctacyclo[12.12.12.13,7.18,12.116,20.121,25.128,32.133,37]tetratetraconta-3(44),4,6,8,10,12(43),16(42),17,19,21,23,25(41),28(40),29,31,33,35,37(39)-octadecaene-5,10-dicarboxamide;europium(3+) |
InChI |
InChI=1S/C42H42N12O2.Eu/c43-13-15-45-41(55)27-17-33-25-53-21-29-5-1-9-35(47-29)36-10-2-6-30(48-36)23-54(24-32-8-4-12-38(50-32)37-11-3-7-31(22-53)49-37)26-34-18-28(42(56)46-16-14-44)20-40(52-34)39(19-27)51-33;/h1-12,17-20H,13-16,21-26,43-44H2,(H,45,55)(H,46,56);/q;+3 |
Clave InChI |
GWQVMPWSEVRGPY-UHFFFAOYSA-N |
SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
SMILES canónico |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Otros números CAS |
125433-96-7 |
Sinónimos |
europium cryptate europium(III) cryptate europium(III) trisbipyridine cryptate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
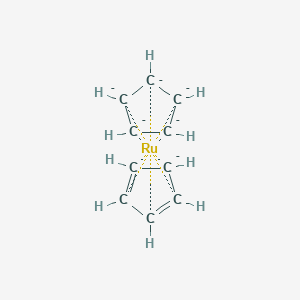
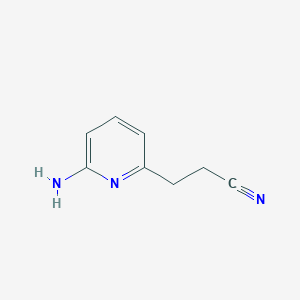
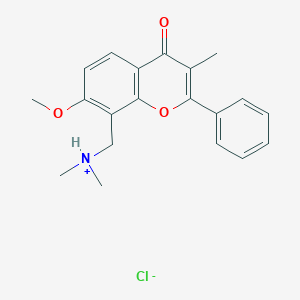
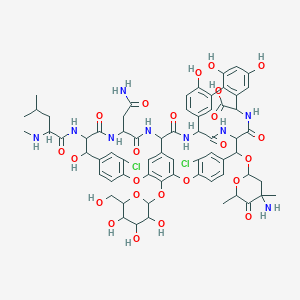
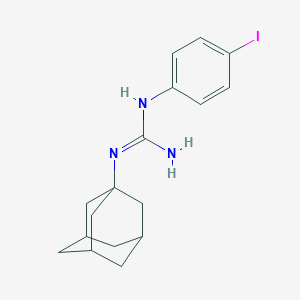
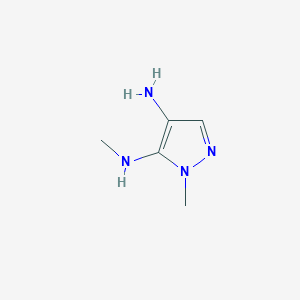

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
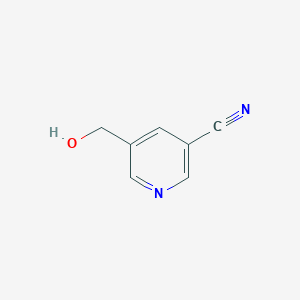
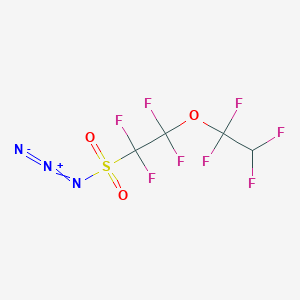
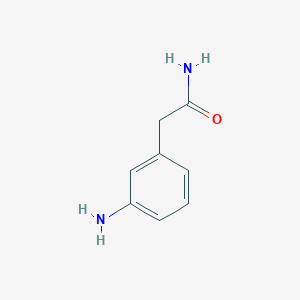
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
